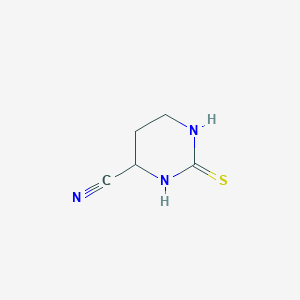
2-Thioxohexahydropyrimidine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thioxohexahydropyrimidine-4-carbonitrile is a heterocyclic compound with a unique structure that includes sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thioxohexahydropyrimidine-4-carbonitrile typically involves the reaction of hydrazinecarbothioamide with 2-Sulfanylidene-1,3-diazinane-4,6-dione . This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent, controlled temperature, and pH adjustments to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied to produce this compound efficiently. These methods would involve optimizing reaction conditions, scaling up the synthesis process, and implementing purification steps to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Thioxohexahydropyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound include sulfoxides, sulfones, thiols, and various substituted derivatives. These products can be further utilized in different applications, including pharmaceuticals and materials science.
Aplicaciones Científicas De Investigación
2-Thioxohexahydropyrimidine-4-carbonitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Thioxohexahydropyrimidine-4-carbonitrile involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, which can then interact with biological molecules. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and induction of cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2-Sulfanylidene-1,3-diazinane-4,6-dione: This compound is structurally similar and shares some chemical properties with 2-Thioxohexahydropyrimidine-4-carbonitrile.
Thiobarbituric Acid: Another related compound with similar sulfur-containing heterocyclic structure.
Uniqueness
This compound is unique due to its specific combination of sulfur and nitrogen atoms, which allows it to participate in a wide range of chemical reactions and form various derivatives
Propiedades
Número CAS |
128465-01-0 |
|---|---|
Fórmula molecular |
C5H7N3S |
Peso molecular |
141.2 g/mol |
Nombre IUPAC |
2-sulfanylidene-1,3-diazinane-4-carbonitrile |
InChI |
InChI=1S/C5H7N3S/c6-3-4-1-2-7-5(9)8-4/h4H,1-2H2,(H2,7,8,9) |
Clave InChI |
AEZMRONQBZEENT-UHFFFAOYSA-N |
SMILES |
C1CNC(=S)NC1C#N |
SMILES canónico |
C1CNC(=S)NC1C#N |
Sinónimos |
4-Pyrimidinecarbonitrile,hexahydro-2-thioxo-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















